![molecular formula C11H5Cl2NO4 B1607965 5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride CAS No. 638160-09-5](/img/structure/B1607965.png)
5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride
Overview
Description
Scientific Research Applications
Antimycobacterial Agents
Furan derivatives have shown promise as antimycobacterial agents, particularly in targeting iron acquisition in mycobacteria. This compound could potentially inhibit the salicylate synthase MbtI from Mycobacterium tuberculosis, which is crucial for the pathogen’s survival .
Antiviral Research
Indole derivatives with structural similarities to 5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride have been investigated for their antiviral properties. This suggests that the compound may also be useful in studying antiviral activity against a range of RNA and DNA viruses .
Polymer Research
In the field of polymer science, furan-2-carbonyl chlorides are used to characterize mixtures of polyethoxylated alcohols and their sulfates. This compound could be involved in the synthesis of polymers with specific properties or in the modification of existing polymers .
Organic Synthesis
This compound can serve as an intermediate in the synthesis of various organic molecules. Its reactivity with different nucleophiles can lead to a wide array of derivatives, which can be further utilized in the synthesis of complex organic compounds .
Material Science
The compound’s ability to react with graphene oxide suggests potential applications in the improvement of mechanical and self-healing properties of polymethacrylate derivatives, which are important for developing advanced materials .
Environmental Chemistry
Medical Research
In medical research, the compound’s biological activity could be explored for its therapeutic potential. It might be used in the development of new drugs or as a molecular tool to understand disease mechanisms.
Chemical Analysis
The compound could be used in analytical chemistry as a derivatizing agent to improve the detection and quantification of various substances in complex mixtures .
Safety and Hazards
properties
IUPAC Name |
5-(4-chloro-3-nitrophenyl)furan-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO4/c12-7-2-1-6(5-8(7)14(16)17)9-3-4-10(18-9)11(13)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASHGRDOYUBRTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378177 | |
Record name | 5-(4-CHLORO-3-NITROPHENYL)-2-FUROYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride | |
CAS RN |
638160-09-5 | |
Record name | 5-(4-CHLORO-3-NITROPHENYL)-2-FUROYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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